4-Iodophenol

概要

説明

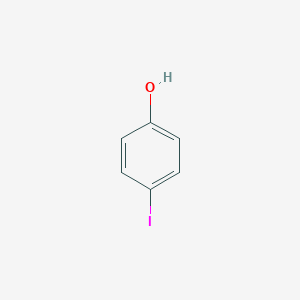

パラヨードフェノールは、4-ヨードフェノールとしても知られており、フェノール環のパラ位にヨウ素原子を持つ芳香族有機化合物です。この化合物は無色の固体であり、3つのモノヨードフェノールの1つです。 これは、さまざまな化学反応で広く使用されており、科学研究において重要な用途があります .

合成経路と反応条件:

工業生産方法:

反応の種類:

置換反応: パラヨードフェノールは、ヨウ素原子が他の基に置き換えられるさまざまな置換反応を起こします。

酸化と還元: パラヨードフェノールは、特定の条件下でキノンに酸化したり、ヒドロキシヨードベンゼンに還元したりすることができます.

一般的な試薬と条件:

鈴木・宮浦カップリング: パラジウム触媒と炭酸カリウムなどの塩基がこれらの反応で一般的に使用されます.

主要な製品:

ビアリール化合物: カップリング反応によって生成されます。

キノン: 酸化反応によって生成されます.

4. 科学研究における用途

パラヨードフェノールは、科学研究において多様な用途があります。

科学的研究の応用

Chemical Synthesis

Pharmaceutical Intermediates

4-Iodophenol acts as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique reactivity allows for the development of complex molecules through coupling reactions. This property enhances the efficiency of drug development processes, making it a valuable component in pharmaceutical chemistry.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for drug compounds |

| Organic Reactions | Used in coupling reactions to create complex structures |

| Specialty Chemicals | Precursor for various organic compounds |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying substances within complex mixtures. Its effectiveness in various analytical methods contributes to advancements in chemical analysis, enabling researchers to achieve accurate results.

Biochemical Applications

Enzyme Activity Studies

this compound is employed in biochemical assays to study enzyme activities and interactions. This application is crucial for understanding biological processes and developing new therapeutic strategies.

Chemiluminescence Imaging

The compound enhances chemiluminescence in assays designed to detect cancer cells. Its role as a diagnostic agent underscores its potential in medical diagnostics.

| Biochemical Application | Details |

|---|---|

| Enzyme Assays | Studies enzyme interactions |

| Cancer Detection | Enhances imaging assays |

Polymer Chemistry

In polymer chemistry, this compound contributes to the development of polymers with specific properties. Its incorporation into polymer matrices can modify physical and chemical characteristics, leading to advancements in materials science.

Environmental Chemistry

Recent studies have explored the environmental impact of this compound, particularly as a disinfection byproduct in drinking water. Its presence raises concerns regarding health impacts, necessitating further research into its effects on human health and ecosystems.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Synthesis of Pyrrole-Ligated Compounds : A study demonstrated that incorporating this compound into pyrrole-ligated compounds led to enhanced antibacterial activity compared to non-iodinated counterparts .

- Chemiluminescence Assays : Research showed that this compound significantly improved the sensitivity of luminol-based assays for detecting horseradish peroxidase encapsulated in liposomes .

- Antibacterial Properties : Investigations revealed that derivatives of this compound exhibited strong antibacterial effects against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL .

作用機序

パラヨードフェノールの作用機序は、ヨウ素原子の存在によるさまざまな化学反応への参加能力に関与しています。ヨウ素原子は優れた脱離基です。これは、置換反応やカップリング反応において非常に反応性が高いことを意味します。 生物系では、パラヨードフェノールは、金ナノ粒子やその他の触媒と相互作用することにより、化学発光を強化し、活性酸素種の生成につながります .

類似化合物:

- 2-ヨードフェノール

- 3-ヨードフェノール

- 4-フルオロフェノール

- 4-クロロフェノール

- 4-ブロモフェノール

比較:

- 独自性: パラヨードフェノールは、パラ位にヨウ素原子が位置しているため、その反応性と起こすことができる反応の種類に影響を与えるため、ユニークです。 他のハロフェノールと比較して、パラヨードフェノールは、炭素-ヨウ素結合の原子半径が大きく、結合解離エネルギーが低いことから、カップリング反応においてより反応性が高い .

類似化合物との比較

- 2-Iodophenol

- 3-Iodophenol

- 4-Fluorophenol

- 4-Chlorophenol

- 4-Bromophenol

Comparison:

- Uniqueness: p-Iodophenol is unique due to the position of the iodine atom at the para position, which influences its reactivity and the types of reactions it can undergo. Compared to other halophenols, p-iodophenol is more reactive in coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond .

生物活性

4-Iodophenol is an organic compound with significant biological activity, particularly in the fields of pharmacology and environmental chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its iodine atom attached to the phenolic ring, which enhances its reactivity and biological interactions. Its molecular formula is C6H5I-OH, and it possesses a molecular weight of 204.01 g/mol. The presence of the iodine atom contributes to unique properties such as increased antibacterial activity and photochemical behavior.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, a study evaluated the antibacterial effects of various iodinated compounds against Gram-positive and Gram-negative bacteria, revealing that this compound derivatives showed superior activity against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL . This suggests that the iodinated phenolic structure plays a crucial role in enhancing antibacterial efficacy.

| Compound | MIC against S. aureus | MIC against A. baumannii |

|---|---|---|

| This compound | <2 μg/mL | <2 μg/mL |

| Control (Phenol) | >32 μg/mL | >32 μg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study focused on iodinated-4-aryloxymethyl-coumarins indicated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic structure could enhance anticancer activity .

Photochemical Activity

The photochemical behavior of this compound has been explored through laser flash photolysis studies. These studies indicate that upon irradiation, this compound undergoes transformations leading to various photoproducts, including reactive oxygen species (ROS), which can contribute to its biological activity . The heavy atom effect due to iodine enhances non-radiative decay rates, impacting its reactivity in photochemical processes.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The presence of the iodine atom may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death.

- Anticancer Mechanism : Its ability to induce apoptosis in cancer cells may be linked to oxidative stress induced by ROS generated during photochemical reactions.

- Photochemical Reactions : The transformation of this compound under UV light leads to the formation of transient species that can interact with biological molecules, potentially leading to therapeutic effects.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- A study reported on the synthesis of pyrrole-ligated compounds incorporating this compound, which demonstrated enhanced antibacterial activity compared to their non-iodinated counterparts .

- Research on its use in synthesizing pharmaceutical intermediates has shown that this compound can serve as a versatile building block in drug development processes .

特性

IUPAC Name |

4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMDINRNYYEDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052186 | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-38-5 | |

| Record name | 4-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iodophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH194BAK0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。